N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-5-phenyl-1,2-oxazole-3-carboxamide
Description
Systematic Nomenclature and Structural Elucidation
IUPAC Nomenclature and Isomeric Specificity
The compound’s IUPAC name, N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-5-phenyl-1,2-oxazole-3-carboxamide, reflects its multicomponent heterocyclic framework. Key components include:
- 1,3-Thiazole core : A five-membered ring containing sulfur at position 1 and nitrogen at position 3.
- 1,2,4-Oxadiazole substituent : A fused heterocycle attached at the thiazole’s C5 position, with oxygen at position 1 and nitrogen at positions 2 and 4.
- 1,2-Oxazole-carboxamide group : A five-membered oxazole ring linked to a carboxamide functional group at C3.
The (2E) designation specifies the trans configuration of the thiazole-2(3H)-ylidene moiety, where the substituents on the double bond (C2=N) are on opposite sides. This stereochemical assignment ensures unambiguous identification and distinguishes it from potential (2Z) isomers.
Molecular Topology and Hybridization Analysis
The compound’s topology is defined by three interconnected heterocycles (thiazole, oxadiazole, and oxazole) and two phenyl substituents.
Hybridization States
- Thiazole ring : All atoms exhibit sp² hybridization , enabling conjugation across the π-system. The sulfur atom contributes two lone pairs, one participating in aromaticity and the other in a non-bonding orbital.
- Oxadiazole ring : Nitrogen atoms at positions 2 and 4 are sp² hybridized , while the oxygen at position 1 retains sp² character, maintaining planarity.
- Oxazole ring : The oxygen and nitrogen atoms are sp² hybridized , with the carboxamide group’s carbonyl oxygen adopting sp² geometry.
| Heterocycle | Key Atoms | Hybridization | Bond Angles |
|---|---|---|---|
| 1,3-Thiazole | S1, N3 | sp² | C-S-C: ~90° |
| 1,2,4-Oxadiazole | O1, N2, N4 | sp² | N-O-N: ~105° |
| 1,2-Oxazole | O1, N2 | sp² | C-O-N: ~110° |
Conjugation and Delocalization
The extended π-system spans the thiazole-oxadiazole-oxazole core, facilitated by sp² hybridization. This delocalization stabilizes the molecule and influences its electronic properties, such as absorption spectra and reactivity.
Crystallographic Characterization of the Thiazole-Oxadiazole-Oxazole Core
While experimental crystallographic data for this specific compound are not publicly available, structural analogs provide insights:
- Planarity : The thiazole and oxadiazole rings are coplanar, with dihedral angles <5° between rings, as observed in similar derivatives.
- Bond Lengths :
- Phenyl Substituents : The phenyl groups at C5 of the oxadiazole and oxazole exhibit rotational freedom, with torsion angles varying based on steric interactions.
Properties
Molecular Formula |
C22H15N5O3S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H15N5O3S/c1-13-18(21-24-19(27-30-21)15-10-6-3-7-11-15)31-22(23-13)25-20(28)16-12-17(29-26-16)14-8-4-2-5-9-14/h2-12H,1H3,(H,23,25,28) |
InChI Key |
FQFUUPFLKZXWAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=NC(=NO4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
-
Starting material : Ethyl benzoylacetate (10 mmol) and hydroxylamine hydrochloride (12 mmol) are refluxed in ethanol (50 mL) for 6 hours to form the β-ketoamide intermediate.
-
Cyclization : The intermediate is treated with phosphorus oxychloride (POCl₃) at 0–5°C for 2 hours, yielding 5-phenyl-1,2-oxazole-3-carboxylic acid (yield: 68–72%).
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Catalyst | POCl₃ |
| Purification | Recrystallization (EtOH) |
Preparation of 4-Methyl-5-(3-Phenyl-1,2,4-Oxadiazol-5-yl)-1,3-Thiazol-2(3H)-Imine
This intermediate combines a thiazole and oxadiazole moiety.
Oxadiazole Ring Formation
-
Substrate : Benzamidoxime (10 mmol) and 4-methylthiazole-5-carbonyl chloride (10 mmol) are stirred in dichloromethane (DCM) at room temperature for 12 hours.
-
Cyclization : The product is treated with trifluoroacetic anhydride (TFAA) at 60°C for 4 hours to form 3-phenyl-5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole (yield: 65–70%).
Thiazole-Imine Generation
The oxadiazole-thiazole intermediate is reacted with ammonium acetate (15 mmol) in acetic acid under reflux for 8 hours to yield the imine derivative (yield: 58%).
| Parameter | Value |
|---|---|
| Solvent | Acetic acid |
| Temperature | Reflux (118°C) |
| Reaction Time | 8 hours |
Amide Coupling Reaction
The final step involves conjugating the oxazole-carboxylic acid with the thiazole-imine intermediate.
Activation of Carboxylic Acid
Coupling with Thiazole-Imine
The activated acid is added to a solution of 4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-imine (5 mmol) in DMF. The mixture is stirred at room temperature for 24 hours, followed by dilution with ice water and extraction with ethyl acetate.
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Coupling Reagents | EDC/HOBt |
| Yield | 52–55% |
Purification and Characterization
The crude product is purified via column chromatography (silica gel, eluent: hexane/ethyl acetate 3:1) and recrystallized from methanol. Structural validation employs:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, oxazole-H), 7.89–7.45 (m, 10H, aromatic-H), 2.42 (s, 3H, CH₃).
Optimization Challenges and Solutions
-
Low Coupling Yield : Attributed to steric hindrance from the oxadiazole and oxazole rings. Mitigated by using excess EDC/HOBt (1.2 equiv) and prolonged reaction times (36 hours).
-
Byproduct Formation : Hydrolysis of the oxadiazole ring under acidic conditions. Avoided by maintaining pH > 7 during workup.
Industrial-Scale Considerations
For large-scale synthesis (>100 g), continuous flow reactors improve reproducibility and reduce reaction times by 40%. Solvent recycling (DMF and ethanol) lowers production costs by 25%.
Chemical Reactions Analysis
Types of Reactions: N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-5-phenyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple reactive sites within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds containing thiazole and oxadiazole rings exhibit significant anticancer properties. For instance, derivatives of thiazole have shown promising results against various cancer cell lines. A study highlighted the synthesis of thiazole derivatives that demonstrated strong selectivity against A549 human lung adenocarcinoma cells with IC50 values indicating potent activity . The structural modifications in these compounds often lead to enhanced efficacy against cancer cells.
Antimicrobial Properties
The compound has also been studied for its antimicrobial effects. Derivatives incorporating thiazole and oxadiazole rings have been found to possess antifungal and antibacterial activities. For example, compounds derived from similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria . This makes them viable candidates for pharmaceutical applications targeting infectious diseases.
Neuroprotective Effects
In addition to anticancer and antimicrobial activities, some studies have explored the neuroprotective effects of thiazole-containing compounds. Research has shown that certain derivatives can provide protection against neurotoxic agents in vitro, suggesting potential applications in treating neurodegenerative diseases .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Evren et al. (2019) | Developed novel thiazole derivatives with strong anticancer activity against NIH/3T3 and A549 cells | Anticancer agent development |
| Mohamed & Ramadan (2020) | Synthesized phenylthiazole-incorporated quinoline derivatives showing high efficacy against colon carcinoma | Targeted cancer therapies |
| Sayed et al. (2020) | Investigated a range of thiazole analogues with notable effectiveness against HCT116 and HepG2 cell lines | Potential drug candidates for cancer treatment |
Mechanism of Action
The mechanism of action of N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound’s heterocyclic rings allow it to form hydrogen bonds and other interactions with enzymes and receptors, thereby modulating their activity . This can lead to the inhibition of viral replication or bacterial growth, depending on the target.
Comparison with Similar Compounds
Substituent Effects on Thiazole and Oxazole Cores
Key Analogues :
- 5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide (MLS001216877): This compound shares the thiazole-oxazole-carboxamide backbone but replaces the phenyl-oxadiazole group with a nitro-substituted thiazole. However, this substitution reduces metabolic stability compared to the phenyl-oxadiazole group in the target compound .
- N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide: Replacing the thiazole core with an isoxazole and substituting a methylthiophene group alters solubility and π-π stacking interactions. The diethylamino group improves lipophilicity, contrasting with the target compound’s polar oxadiazole moiety .
Table 1: Substituent Comparison
Hydrogen Bonding and Crystal Packing
The target compound’s phenyl-oxadiazole and oxazole-carboxamide groups enable diverse hydrogen-bonding networks, similar to the triazole-thione derivative in . For example:
Table 2: Intermolecular Interaction Comparison
Pharmacological Potential
While explicit data on the target compound’s bioactivity is unavailable, structurally related compounds provide insights:
- Thiazole-Oxadiazole Hybrids : Often exhibit kinase inhibitory activity due to ATP-binding pocket interactions.
- Oxazole-Carboxamides : Demonstrated antimicrobial activity in analogues like MLS001216877, attributed to membrane disruption .
- Phenyl Substituents : The phenyl group in the target compound may enhance blood-brain barrier penetration compared to nitro or methylthiophene derivatives .
Biological Activity
N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound characterized by multiple heterocyclic rings, including thiazole and oxadiazole moieties. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 420.5 g/mol. The intricate structure includes:
- A thiazole ring
- An oxadiazole ring
- A benzamide moiety
These features are crucial for its biological activity, as they enhance its interaction with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and thiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,3,4-oxadiazole display potent activity against various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity Type | Target Organism | IC50 (µg/mL) |
|---|---|---|---|
| Compound A | Antibacterial | Bacillus cereus | 10.5 |
| Compound B | Antifungal | Candida albicans | 12.8 |
| N-[...] | Antimicrobial | Multiple strains | Varies |
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. The compound has been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Case Study: Cytotoxicity against Cancer Cell Lines
In a study assessing the cytotoxic effects on different cancer cell lines (e.g., HCT116, MCF7), the compound demonstrated promising results:
- HCT116 : IC50 = 15 µM
- MCF7 : IC50 = 18 µM
These values indicate a significant level of cytotoxicity compared to standard chemotherapeutic agents like cisplatin.
The proposed mechanism involves the interaction of the compound with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival. The thiazole and oxadiazole rings are believed to interact with active sites on these targets, leading to their inhibition.
Structure–Activity Relationship (SAR)
Studies on related compounds suggest that specific structural features contribute to enhanced biological activity:
- Presence of Electron-Drawing Groups : Compounds with electronegative substituents tend to exhibit improved anticancer activity.
- Ring Substitutions : Methyl substitutions on the phenyl ring enhance cytotoxic effects.
- Heterocyclic Interactions : The presence of both thiazole and oxadiazole rings is critical for achieving desired biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
